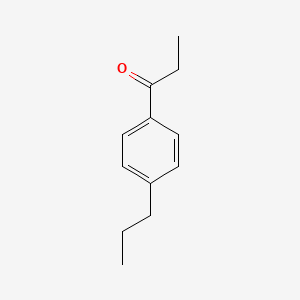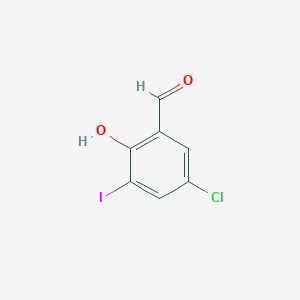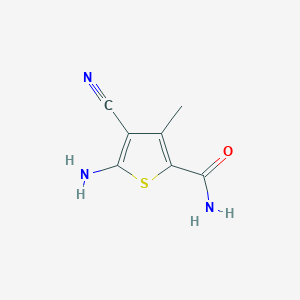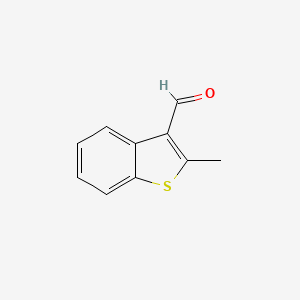
1-(4-Bromobutoxy)-2-methoxybenzene
Descripción general
Descripción
“1-(4-Bromobutoxy)-2-methoxybenzene” is a synthetic organic compound . It belongs to the class of phenyl ether derivatives.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril was synthesized by mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture . Another compound, (E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one, was synthesized from the pinostrobin molecule .Molecular Structure Analysis
The molecular structure of “1-(4-Bromobutoxy)-2-methoxybenzene” is represented by the formula C11H15BrO2 . The average mass is 259.140 Da and the monoisotopic mass is 258.025543 Da .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of chalcones and quinolin-2-ones . Chalcones are 1,3-diphenyl-2-propene-1-one derivatives, in which two aromatic rings are linked by a three carbon, unsaturated carbonyl system . The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Methods of Application or Experimental Procedures : Chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Results or Outcomes : The synthesis of these compounds is quite meaningful for both scientific research and industrial application . These reactions have aroused great interest and gave us a clear direction for future research .
Application in Crystallography
- Specific Scientific Field : Crystallography .
- Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of three chalcone derivatives with a bromo-substituted butoxy side chain . These chalcones are important in the field of crystallography as they help in understanding the molecular conformation, hydrogen bonding, and C—Br contact .
- Methods of Application or Experimental Procedures : The crystal structures of these chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
- Results or Outcomes : The crystal structures of these chalcones provide valuable insights into their molecular conformation, which is crucial for their applications in various fields .
Application in Ionic Liquids
- Specific Scientific Field : Ionic Liquids .
- Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of benzaldehyde-functionalized ionic liquids . These ionic liquids have diverse reactivity and are used as soluble supports for various organic reactions .
- Methods of Application or Experimental Procedures : The benzaldehyde-functionalized ionic liquids are synthesized by quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides under microwave irradiation .
- Results or Outcomes : These benzaldehyde-functionalized ionic liquids can easily be oxidized or reduced, leading to the formation of the corresponding carboxyl-functionalized ionic liquids or benzylic alcohol-functionalized ionic liquids .
Application in Crystallography
- Specific Scientific Field : Crystallography .
- Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of three chalcone derivatives with a bromo-substituted butoxy side chain . These chalcones are important in the field of crystallography as they help in understanding the molecular conformation, hydrogen bonding, and C—Br contact .
- Methods of Application or Experimental Procedures : The crystal structures of these chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
- Results or Outcomes : The crystal structures of these chalcones provide valuable insights into their molecular conformation, which is crucial for their applications in various fields .
Application in Ionic Liquids
- Specific Scientific Field : Ionic Liquids .
- Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of benzaldehyde-functionalized ionic liquids . These ionic liquids have diverse reactivity and are used as soluble supports for various organic reactions .
- Methods of Application or Experimental Procedures : The benzaldehyde-functionalized ionic liquids are synthesized by quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides under microwave irradiation .
- Results or Outcomes : These benzaldehyde-functionalized ionic liquids can easily be oxidized or reduced, leading to the formation of the corresponding carboxyl-functionalized ionic liquids or benzylic alcohol-functionalized ionic liquids .
Safety And Hazards
“1-(4-Bromobutoxy)-2-methoxybenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
1-(4-bromobutoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIPLXRAWCRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402203 | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-methoxybenzene | |
CAS RN |
3257-51-0 | |
| Record name | 1-(4-Bromobutoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3257-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



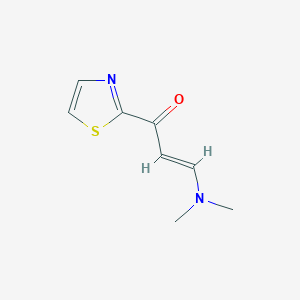
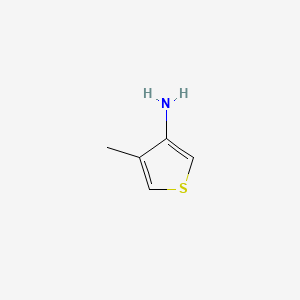
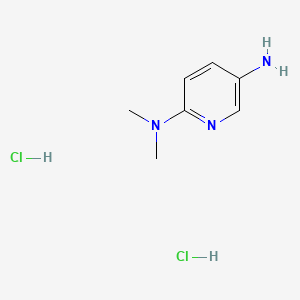
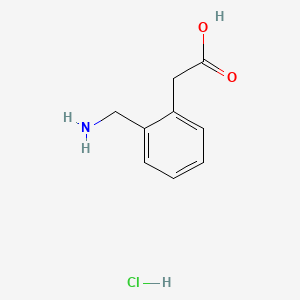
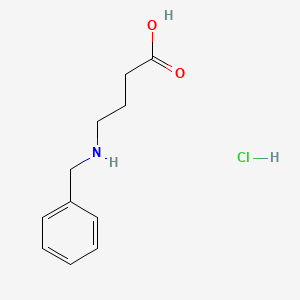
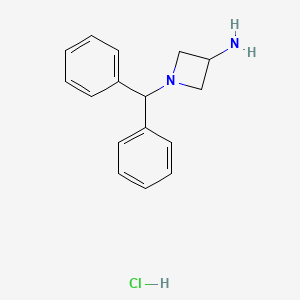
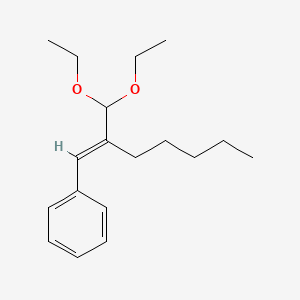
![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
